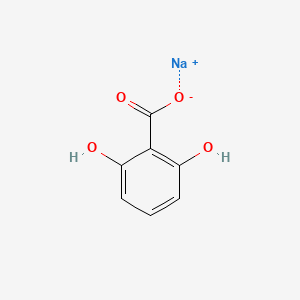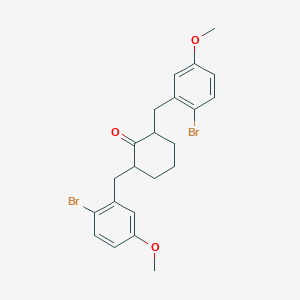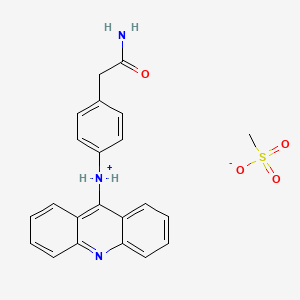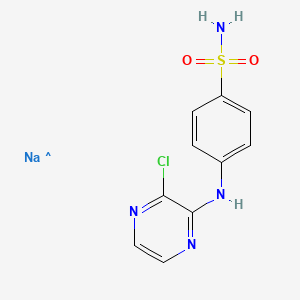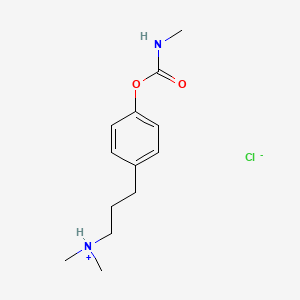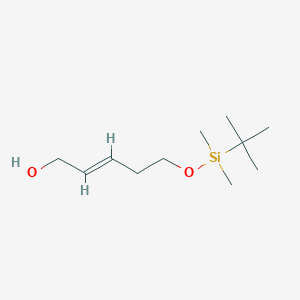
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is an organic compound with the molecular formula C16H14O2 It is a derivative of butanedione, featuring phenyl groups and an epoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- can be synthesized through several methods. One common approach involves the reaction of acetylacetone with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the epoxy compound .
Industrial Production Methods
Industrial production of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces diketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in synthetic chemistry and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dibenzoylethane
- 1,4-Diphenyl-1,4-butanedione
- 2,2’'-Biacetophenone
- Biphenacyl
- Dibenzoylethane
Uniqueness
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is unique due to its epoxy group, which imparts distinct reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
82389-32-0 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(3-benzoyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H |
InChI-Schlüssel |
ADFLDJCSCJHDEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


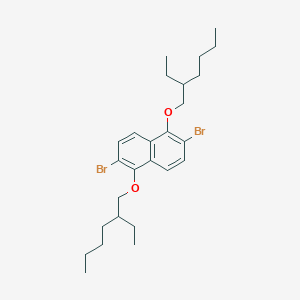

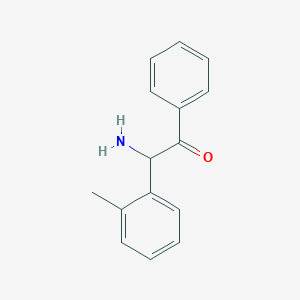

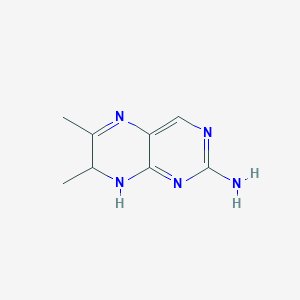
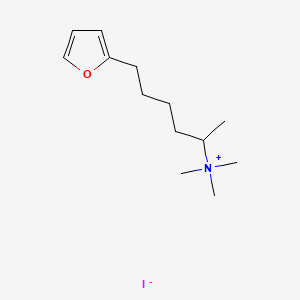
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
